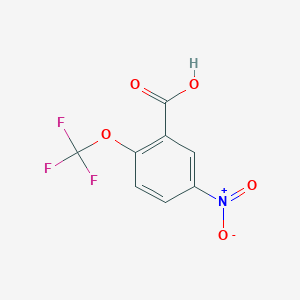

5-Nitro-2-(trifluoromethoxy)benzoic acid

Vue d'ensemble

Description

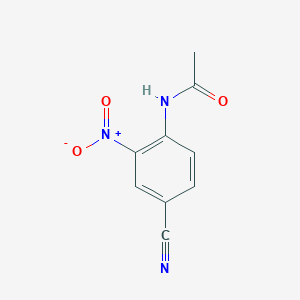

5-Nitro-2-(trifluoromethoxy)benzoic acid is a chemical compound with the molecular formula C8H4F3NO5 and a molecular weight of 251.12 . It is a white solid and its IUPAC name is this compound .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-(trifluoromethoxy)benzonitrile with concentrated sulphuric acid and nitric acid . The reaction mixture is heated at 60°C for 1 hour and then poured into ice water. The precipitate is filtered off and treated with aqueous sodium hydrogen carbonate until neutral reaction . The crystals are collected and dried to afford 5-nitro-2-trifluoromethoxybenzoic acid .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H4F3NO5/c9-8(10,11)17-6-2-1-4(12(15)16)3-5(6)7(13)14/h1-3H,(H,13,14) . This indicates the presence of a nitro group (-NO2) and a trifluoromethoxy group (-OCF3) attached to a benzoic acid molecule .Physical and Chemical Properties Analysis

This compound is a white solid . The compound should be stored at room temperature .Applications De Recherche Scientifique

Photoaffinity Labeling in Biological Membranes

Research by Branchini et al. (1995) demonstrates the use of derivatives of 5-nitro-2-(trifluoromethoxy)benzoic acid in photoaffinity labeling, particularly focusing on human red blood cell ghost membranes. These compounds, including 5-nitro-2-[N-3-(4-azido-2,3,5,6-tetrafluorophenyl)-propylamino]-benzoic acid (FAzNPPB), have been found effective in photoinactivating chloride channels and photolabeling integral membrane proteins (Branchini et al., 1995).

Precursors for Antitubercular Drug Candidates

Richter et al. (2021) studied 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid, a related compound to this compound, as a precursor for the synthesis of benzothiazinones, which are a new class of antituberculosis drug candidates. This highlights its potential application in developing treatments for tuberculosis (Richter et al., 2021).

Tritium Labeling in Chloride Channel Studies

Branchini et al. (1992) synthesized a tritium-labeled tetrafluoro-substituted aryl azide, a photoaffinity analog of 5-nitro-2-(3-phenylpropylamino)-benzoic acid (NPPB), for use in studying epithelial chloride channels. This application shows the importance of this compound derivatives in biochemical research (Branchini et al., 1992).

Electrophilic Trifluoromethylating Reagent

Santschi et al. (2014) described the synthesis of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, which acts as a hypervalent-iodine-based electrophilic trifluoromethylating reagent. This compound indicates the role of this compound derivatives in organic synthesis and material science (Santschi et al., 2014).

Synthesis of Chromogenic Analogues

Arroyo et al. (2002) synthesized chromogenic substrates based on 2-nitro-5-[(hexanoyl)-amino]-benzoic acid and 2-nitro-5-[(octanoyl)-amino]-benzoic acid, derived from this compound, for the detection of aliphatic penicillin acylase activity. This illustrates its application in enzyme activity assays (Arroyo et al., 2002).

Photolabeling Agent for Chloride Channels

Another study by Branchini et al. (1991) synthesized a photoaffinity analog of 5-nitro-2-(3-phenylpropylamino)-benzoic acid, used for photolabeling human red blood cell ghosts and investigating chloride channels (Branchini et al., 1991).

Safety and Hazards

Propriétés

IUPAC Name |

5-nitro-2-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO5/c9-8(10,11)17-6-2-1-4(12(15)16)3-5(6)7(13)14/h1-3H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKHGLYHYTVNDAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

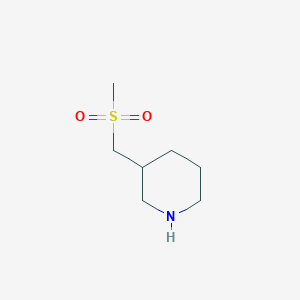

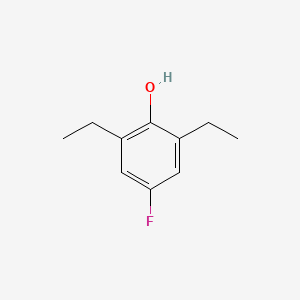

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Trifluoromethyl)benzyl]thiourea](/img/structure/B3041448.png)